molecular formula NO2.Na<br>NaNO2<br>NNaO2 B000870 Sodium nitrite CAS No. 7632-00-0

Sodium nitrite

Cat. No.: B000870
CAS No.: 7632-00-0
M. Wt: 68.995 g/mol
InChI Key: LPXPTNMVRIOKMN-UHFFFAOYSA-M
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Description

Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It appears as a white to slightly yellowish crystalline powder that is highly soluble in water and hygroscopic. This compound is widely recognized for its use as a food additive, particularly in processed meats, where it acts as a preservative and color fixative . It is also a precursor to various organic compounds, including pharmaceuticals, dyes, and pesticides .

Mechanism of Action

Target of Action

Sodium nitrite primarily targets mitochondria and hemoglobin . Mitochondria, the powerhouse of cells, maintain cellular homeostasis through ATP generation, redox signaling, and initiation of apoptosis . Hemoglobin, on the other hand, is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

This compound acts by oxidizing hemoglobin to methemoglobin , which binds cyanide with high affinity and accepts cyanide from cytochrome a3 . This leaves cytochrome a3 free to resume its function in oxidative phosphorylation . In mitochondria, this compound regulates number, morphology, and function .

Biochemical Pathways

This compound affects several biochemical pathways. It can be reduced to nitric oxide (NO) under hypoxic conditions . This NO can produce an array of nitrogen oxide species including nitrosothiols, N-nitrosamines, and iron-nitrosyls . These products can be converted back into nitrite under physiological conditions, suggesting a bidirectional flux between nitrite and these nitrogen oxide species .

Pharmacokinetics

This compound is rapidly and completely absorbed in the lungs when inhaled . Its plasma exposure is dose-proportional up to the maximum tolerated dosage level of 90 mg, without accumulation following repeated inhalation . The elimination half-lives of nitrite (15–30 min) and nitrate (4–6 h) are long enough for these species to serve as circulating reservoirs of NO bioactivity .

Action Environment

Environmental factors such as temperature, salinity, and illumination significantly influence the action of this compound . For instance, the nitrite uptake rate of certain microalgae-bacteria consortia was most affected by temperature, followed by salinity, and least by illumination . These factors can influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Sodium nitrite interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a significant role in the bioremediation process involving nitrate and nitrite reductase . The nitrite-degrading activity of nitrite reductase was found to be 4004.89 U mg−1 . The nitrite ion binds to the active site of the enzyme by forming three hydrogen bonds with the residues ASN72, ALA133, and ASN140 .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. High levels of this compound can lower the ability of red blood cells to move oxygen, a condition referred to as methemoglobinemia . This can affect your ability to breathe, which can cause you to collapse . Very high levels of this compound can be lethal .

Molecular Mechanism

The mechanism by which this compound exerts its effects at the molecular level involves the creation of methemoglobin . Here, the iron atom at the center of the heme group is in the oxidized ferrous (Fe3+) state, which binds with cyanide with greater affinity than its binding to the cytochrome C oxidase, and thus removes it from blocking the metabolic function of mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a series of 20 cases over 2 years showed evidence of this compound ingestion, supported by biochemical analysis of post-mortem blood nitrite and nitrate levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Modest dietary intake of nitrate reduces blood pressure, inhibits platelet function, prevents endothelial dysfunction after ischemia–reperfusion, and decreases oxygen cost during exercise . High intake of these compounds from processed animal-based foods is related to an increased risk of gastro-intestinal cancer .

Metabolic Pathways

This compound is involved in the nitrate-nitrite-NO pathway . This pathway involves the conversion of nitrate and nitrite into bioactive nitrogen oxides, including nitric oxide (NO) . Commensal bacteria in the oral cavity play a key role in the bioactivation of nitrate in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In bacteria, nitrate and nitrite transport processes are carried out by major facilitator superfamily (MFS) transporters . These transporters are believed to couple nitrate and proton translocation to sustain nitrate transport .

Subcellular Localization

In the case of nitrate reductase, a major respiratory complex under anaerobiosis in Escherichia coli, it is submitted to tight spatiotemporal regulation in response to metabolic conditions . This regulation uses the transmembrane proton gradient as a cue for polar localization .

Chemical Reactions Analysis

Types of Reactions: Sodium nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to sodium nitrate in the presence of strong oxidizing agents: [ 2 \text{NaNO₂} + \text{O₂} \rightarrow 2 \text{NaNO₃} ]

Reduction: this compound can be reduced to nitric oxide in acidic conditions: [ 3 \text{NaNO₂} + 2 \text{HCl} \rightarrow \text{NaNO₃} + 2 \text{NaCl} + 2 \text{NO} + \text{H₂O} ]

Substitution: this compound reacts with amines to form diazonium salts, which are key intermediates in the synthesis of azo dyes: [ \text{RNH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{RN₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ]

Common Reagents and Conditions:

    Oxidizing agents: Oxygen, potassium permanganate.

    Reducing agents: Hydrochloric acid, sulfuric acid.

    Reaction conditions: Typically involve heating and specific pH conditions.

Major Products:

    Oxidation: Sodium nitrate.

    Reduction: Nitric oxide.

    Substitution: Diazonium salts.

Comparison with Similar Compounds

  • Potassium Nitrite (KNO₂)
  • Ammonium Nitrite (NH₄NO₂)
  • Lithium Nitrite (LiNO₂)
  • Silver Nitrite (AgNO₂)

Each of these compounds shares similar chemical properties with sodium nitrite but differs in terms of solubility, reactivity, and specific applications .

Properties

IUPAC Name

sodium;nitrite
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InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1
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InChI Key

LPXPTNMVRIOKMN-UHFFFAOYSA-M
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Canonical SMILES

N(=O)[O-].[Na+]
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Molecular Formula

NO2.Na, NaNO2, NNaO2
Record name SODIUM NITRITE
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DSSTOX Substance ID

DTXSID0020941
Record name Sodium nitrite
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Molecular Weight

68.995 g/mol
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Physical Description

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals., Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals., Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, White crystalline powder or yellowish lumps, White or slightly yellow hygroscopic solid; [Merck Index], HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

Decomposes at 608 °F (NTP, 1992), 239 °F at 760 mmHg (USCG, 1999)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether, Slightly soluble in ethanol, Sol in 1.5 parts cold, 0.6 parts boiling water., 84.8 g/100 g of water at 25 °C, 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA., Solubility in water, g/100ml at 20 °C: 82
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Density

2.17 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink, 2.17, 2.2 g/cm³
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Mechanism of Action

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis., ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin., For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page.
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Color/Form

White, orthorhombic crystals, White or slightly yellow granules, rods, or powder, Slightly yellowish or white crystals, pellets, sticks or powder

CAS No.

7632-00-0
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Melting Point

520 °F (NTP, 1992), 30 °F (USCG, 1999), 271 °C, No melting point; decomposes at 280 °C
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Record name SODIUM NITRITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
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Synthesis routes and methods II

Procedure details

Currently, the KSC oxidizer scrubbers react nitrogen tetroxide and/or nitrogen dioxide with nominally 25-weight-percent sodium hydroxide, which produces sodium nitrate, sodium nitrite, and nitric oxide. Nitrogen dioxide is in equilibrium with nitrogen tetroxide in the gas phase, reaction 1-61. Nitric oxide is not a primary gas-phase reactant, but it is produced during the liquid-phase reactions 1-65 and 1-66. Once produced, nitric oxide can either combine with nitrogen dioxide, reaction 1-62, or be oxidized by oxygen in the scrubber to nitrogen dioxide, reaction 1-63, to be reabsorbed in the scrubber liquor, reactions 1-64 to 1-67. However, the nitric oxide can escape reaction with the scrubber liquor be released into the atmosphere.
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Q & A

A: Sodium nitrite is a powerful oxidizing agent. [] When ingested, it readily oxidizes hemoglobin to methemoglobin. [, , , ] This conversion reduces the oxygen-carrying capacity of red blood cells, leading to tissue hypoxia. [, , ]

A: this compound can be converted to nitric oxide (NO). [, ] NO, produced naturally by endothelial cells, plays a crucial role in regulating vascular tone and inhibiting the overgrowth of vascular smooth muscle cells. [] this compound, by acting as an NO donor, can mimic these effects. []

A: Research shows that this compound administration, even after the onset of ischemia, can enhance arteriogenesis in a nitric oxide-dependent manner. [] This effect suggests potential therapeutic applications for this compound in treating ischemic tissue diseases. []

A: Studies have shown that this compound can react with amines in the body to form N-nitroso compounds (NOCs). [] These NOCs are known carcinogens and have been linked to an increased risk of colorectal cancer. []

ANone: The molecular formula for this compound is NaNO2. Its molecular weight is 68.995 g/mol.

A: this compound acts as an effective anodic corrosion inhibitor, particularly for alloys like W-80Cr-10Zr and W-42Cr-5Ni in NaCl solutions. [] Its adsorption on the metal surface follows the Langmuir adsorption isotherm. []

A: The corrosion resistance of the alloys increases significantly with an increase in the concentration of this compound in the solution. []

A: this compound can be used as a catalyst in the oxidation of glyoxal to glyoxylic acid using nitric acid. [] The use of this compound-based catalysts, like those combined with hydrochloric acid, cerium dioxide, or cupric nitrate, can significantly enhance the yield of glyoxylic acid. []

A: While this compound degrades during meat processing and storage, [] it effectively inhibits Clostridium spore germination for at least 24-48 hours, ensuring processed meat safety. []

A: Nano-liposomes, being biocompatible and biodegradable, have shown great promise as carriers for this compound. [] They offer a controlled drug release profile and can enhance drug loading, making them suitable for applications like vascular grafts. []

A: Regulations vary globally. For instance, Denmark permits a maximum of 60 mg/kg for most products and up to 150 mg/kg for specific products. [] These limits aim to balance this compound's benefits with potential health risks. []

A: In rat models, this compound has demonstrated protective effects against hypoxia-induced brain injury. [] Treatment with this compound was able to improve cognitive function, motor skills, and reduce brain damage. []

A: this compound poisoning typically presents with hypotension, cyanosis unresponsive to oxygen therapy, and altered consciousness. [] The severity of symptoms depends on the ingested dose. []

A: The primary mechanism of this compound toxicity is the induction of methemoglobinemia, which reduces the blood's oxygen-carrying capacity. [, ] This can lead to oxygen deprivation in various tissues and organs. [, ]

A: Although this compound is a common food additive, long-term exposure, even at levels considered acceptable, may negatively impact health. [] Studies in rats show that it could lead to anemia, liver and kidney dysfunction, and potentially affect male fertility. []

A: While this compound shows promise in improving blood flow for sickle cell patients, it's important to note that its vasodilating effects are significantly blunted compared to individuals without the disease. []

A: Several methods are available for this compound detection: - Griess Reagent Test Strips: This provides a simple, rapid, and presumptive test for nitrite, especially useful in forensic toxicology when this compound ingestion is suspected. Vitreous humor has proven to be a reliable matrix for this test. [] - Spectroscopy: Near-infrared (NIR) spectroscopy offers a rapid, online, and non-destructive method for quantifying this compound in solutions. [] - Chromatography: Gas chromatography coupled with a thermal energy analyzer is a highly sensitive technique for detecting volatile N-nitroso compounds, including those formed from this compound, in complex matrices like food. []

A: The use of vegetable-derived nitrites, such as those from celery, has emerged as a 'natural' alternative to this compound in meat products. [] This alternative provides comparable inhibition of Clostridium spore germination and allows for a ‘clean label’. []

A: While reducing or removing this compound can decrease the risk of colorectal cancer, it can negatively impact the microbiological safety and shelf life of meat products. [, ] Finding suitable replacements that match this compound's efficacy in preventing bacterial growth and lipid oxidation while being safe for consumption remains a challenge. [, ]

A: The study of this compound necessitates a multidisciplinary approach, bringing together insights from various fields such as: - Food Science and Technology: Understanding the role of this compound in meat preservation and exploring safer alternatives. [, , , ] - Toxicology: Investigating the mechanisms of this compound toxicity and the long-term health effects of exposure through diet. [, , , , ] - Pharmacology: Exploring the potential therapeutic applications of this compound, particularly its role as a nitric oxide donor in cardiovascular conditions. [, , , ] - Chemistry: Developing and optimizing analytical methods for the detection and quantification of this compound in various matrices. [, ] - Environmental Science: Studying the potential environmental impact of this compound use and developing sustainable practices.

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